molecular formula C14H17F3N2O4 B2472093 Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate CAS No. 1214793-21-1

Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate

Cat. No.: B2472093
CAS No.: 1214793-21-1
M. Wt: 334.295
InChI Key: APXALVKLDQXIDL-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate is an organic compound that features a complex structure with multiple functional groups, including a nitro group, a trifluoromethyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate typically involves a multi-step process. One common method starts with the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline. This intermediate is then reacted with 3,3-dimethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

Scientific Research Applications

Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can significantly influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the ester functionality.

    Methyl 3,3-dimethylbutanoate: Contains the ester group but lacks the nitro and trifluoromethyl groups.

Uniqueness

Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4/c1-13(2,3)11(12(20)23-4)18-9-6-5-8(14(15,16)17)7-10(9)19(21)22/h5-7,11,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXALVKLDQXIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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